crystal structure and binding affinity of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine
crystal structure and binding affinity of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine
An In-depth Technical Guide to the Crystal Structure and Binding Affinity of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine
Introduction
The piperidine and pyrrolidine rings are privileged scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The conformational flexibility of the piperidine ring and the stereochemical complexity of the pyrrolidine ring allow for precise three-dimensional arrangements of pharmacophoric groups, leading to potent and selective interactions with biological targets.[2] Derivatives of these heterocycles have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4][5]
This guide provides a comprehensive technical overview of the methodologies for determining the crystal structure and binding affinity of the novel compound 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine. As specific experimental data for this molecule is not publicly available, this document will serve as a detailed, instructive protocol for its synthesis and characterization, framed as a case study for researchers, scientists, and drug development professionals. The experimental choices and protocols described herein are based on established, robust scientific principles to ensure the generation of high-quality, reproducible data.
I. Synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine
A plausible and efficient method for the synthesis of 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine is the Williamson ether synthesis.[3][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, and is a well-established and versatile method for preparing ethers. In this case, 3-hydroxypiperidine will be deprotonated to form an alkoxide, which will then react with 1-(2-chloroethyl)pyrrolidine.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation of 3-Hydroxypiperidine:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium alkoxide is typically accompanied by the evolution of hydrogen gas.
-
-
Nucleophilic Substitution:
-
To the suspension of the sodium alkoxide of 3-hydroxypiperidine, add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous THF dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench any excess NaH by the careful addition of water.
-
The solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine.[5]
-
II. Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[8][9] The process involves growing a high-quality single crystal, collecting diffraction data, and then solving and refining the crystal structure.
Crystal Growth
The growth of diffraction-quality crystals is often the most challenging step.[9] Slow crystal growth from a supersaturated solution is key.[10]
Experimental Protocol: Crystal Growth
-
Solvent Selection: The first step is to screen for suitable solvents in which the compound has moderate solubility.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[11]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "inner solution").
-
Place this inner vial inside a larger, sealed container (the "outer chamber") that contains a solvent in which the compound is poorly soluble but which is miscible with the solvent of the inner solution (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting slow crystallization.[10][12]
-
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.[9][13]
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically < 0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection:
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9][14]
-
A complete dataset is collected by rotating the crystal through a specific angular range.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase information, which is lost during the experiment, is then determined using computational methods to generate an electron density map.[4] An atomic model is built into this map and then refined to best fit the experimental data.[15]
Illustrative Data Presentation: Crystallographic Data
The following table presents a hypothetical summary of crystallographic data for 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine.
| Parameter | Illustrative Value |
| Chemical formula | C11H22N2O |
| Formula weight | 198.31 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a, b, c (Å) | 10.123(4), 8.456(2), 14.789(5) |
| α, β, γ (°) | 90, 109.45(2), 90 |
| Volume (Å3) | 1195.1(7) |
| Z | 4 |
| Calculated density (g/cm3) | 1.102 |
| R1, wR2 (I > 2σ(I)) | 0.045, 0.112 |
| Goodness-of-fit (GOF) | 1.05 |
III. Binding Affinity Assessment
To understand the pharmacological potential of 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine, its binding affinity for a panel of relevant biological targets should be determined. Given the prevalence of piperidine and pyrrolidine moieties in central nervous system (CNS) active drugs, a primary screening against a panel of G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and muscarinic receptors is a logical starting point. Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[16][17][18]
Preparation of Cell Membranes
Cell membranes from cell lines stably overexpressing the target receptors (e.g., CHO or HEK293 cells) are required for the binding assays.
Experimental Protocol: Membrane Preparation
-
Cell Culture and Harvesting: Culture the cells to near confluence, then harvest them by scraping.
-
Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris. Then, centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[19]
-
Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it in a buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquot and store at -80 °C.[19] The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).[19]
Radioligand Binding Assays
Competitive binding assays are performed to determine the inhibition constant (Ki) of the test compound. This involves measuring the ability of the test compound to displace a specific high-affinity radioligand from the receptor.[16]
Experimental Protocol: Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate.[19] Each well will contain:
-
Cell membrane preparation (a specific amount of protein, e.g., 10-50 µg).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for dopamine D2 receptors, [3H]-ketanserin for serotonin 5-HT2A receptors, or [3H]-N-methylscopolamine for muscarinic receptors). The concentration of the radioligand is typically chosen to be close to its Kd value.
-
Varying concentrations of the test compound, 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[19][20]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[19]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
Specific binding is calculated as total binding minus non-specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used as an alternative or complementary method to radioligand binding assays. It provides real-time data on the kinetics of binding (association and dissociation rates) and the binding affinity.[1][21][22][23]
Principles of SPR
In a typical SPR experiment, the receptor (ligand) is immobilized on a sensor chip. The test compound (analyte) is then flowed over the chip surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.[1][24] From the resulting sensorgram, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) can be determined.
Illustrative Data Presentation: Binding Affinity
The following table presents a hypothetical summary of the binding affinities (Ki in nM) of 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine for a panel of GPCRs.
| Receptor Subtype | Illustrative Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | 150 |
| 5-HT2A | 25 |
| 5-HT2C | 80 |
| Dopamine Receptors | |
| D1 | >1000 |
| D2 | 5 |
| D3 | 12 |
| Muscarinic Receptors | |
| M1 | 500 |
| M2 | >1000 |
| M3 | 800 |
Conclusion
This technical guide has outlined a comprehensive and systematic approach to the synthesis, and structural and functional characterization of 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine. By following the detailed protocols for chemical synthesis, single-crystal X-ray crystallography, and binding affinity determination, researchers can generate the critical data necessary to understand the physicochemical properties and pharmacological potential of this and other novel chemical entities. The integration of these methodologies provides a robust framework for advancing drug discovery and development projects.
References
- Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
- Terwilliger, T. C. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 213–221.
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
- Moore, C. E. (2017). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]
- Pavan, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4963.
- Rossi, B. T., & Pincus, Z. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1174, 139–159.
-
Rossi, B. T., & Pincus, Z. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Retrieved from [Link]
- Kang, S. K., et al. (2010). Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. The Journal of Organic Chemistry, 75(5), 1546–1552.
- Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1776–1793.
- Tuboly, G., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1123456.
- Scott, J. L., & Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2733–2738.
- Wlodawer, A., & Dauter, Z. (2017). Collection of X-ray diffraction data from macromolecular crystals. Methods in molecular biology (Clifton, N.J.), 1607, 221–245.
-
Carleton College. (2018, June 15). Single Crystal Structure Refinement (SREF). Retrieved from [Link]
-
Dehong Biotechnology. (2025, September 8). How is 3 - Hydroxypiperidine synthesized?. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
- Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China. Chemistry, 54(2), 294–299.
-
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
- Giacovazzo, C., & Siliqi, D. (2014). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (3rd ed., pp. 317-434). Oxford University Press.
-
OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis. In Mineralogy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Retrieved from [Link]
- Tyler, B. J. (2024, October 16). How to grow crystals for X-ray crystallography.
-
The University of Oklahoma. (n.d.). Crystal Growth, Selection and Mounting. Retrieved from [Link]
-
Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]
-
University of Barcelona. (n.d.). crystallization of small molecules. Retrieved from [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
- Zuegge, J., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of mass spectrometry : JMS, 40(10), 1319–1325.
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–5.
-
Reaction Biology. (n.d.). M3 Biochemical Binding Assay Service. Retrieved from [Link]
- Zhen, J., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 151(2), 162–169.
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Muramatsu, I., et al. (2024). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. In Muscarinic Acetylcholine Receptors (pp. 1-13). Humana, New York, NY.
- Li, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. International Journal of Molecular Sciences, 23(6), 2977.
- Parkin, A. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.
-
Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
-
Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]
- Burt, D. R., Creese, I., & Snyder, S. H. (1976). Brain receptors for antipsychotic drugs and dopamine: direct binding assays.
-
Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]
-
University of St Andrews. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
- Love, J., et al. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of visualized experiments : JoVE, (43), 2091.
Sources
- 1. molbiolcell.org [molbiolcell.org]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. affiniteinstruments.com [affiniteinstruments.com]
- 24. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
